
3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C6H6F2N2O2 . It is related to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and (3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid .
Chemical Reactions Analysis
Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions has been reported . Fluorine atoms can also be incorporated through fluorination or fluoroalkylation, which introduces a trifluoromethyl (CF3), difluoromethyl (CF2H) or monofluoromethyl (CH2F) group .
Scientific Research Applications
Pharmaceutical Synthesis
The compound 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol has been utilized in the synthesis of structurally diverse quinoxaline derivatives, which are important in pharmaceutical research. These compounds have potential applications in drug development due to their pharmacological properties .
Fungicidal Activity
This chemical has been used to synthesize novel difluoromethylated heterocycles with fungicidal activity. These synthesized compounds have shown effectiveness as succinate dehydrogenase inhibitors (SDHIs), which are a new class of fungicides .
Antifungal Agents
A series of novel amides derived from 3-(Difluoromethyl)-1-Methyl-1H-pyrazole-4-carboxylic acid have been synthesized and tested against various phytopathogenic fungi. The tests revealed moderate to excellent antifungal activities, indicating the compound’s potential as an antifungal agent .
Agricultural Chemistry
The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are used as fungicides in agriculture. The growing demand for these fungicides indicates the significance of this compound in agricultural chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, coupled with the reduction of ubiquinone to ubiquinol in the electron transport chain .
Mode of Action
3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol acts by inhibiting succinate dehydrogenase (SDH) . The compound binds to the SDH enzyme, preventing it from catalyzing its normal reactions in the citric acid cycle and the electron transport chain . This inhibition disrupts the normal energy production processes in the cell, leading to cell death .
Biochemical Pathways
The inhibition of SDH by 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle . In the electron transport chain, the reduction of ubiquinone to ubiquinol is prevented, hindering the production of ATP . The downstream effects include energy depletion in the cell, leading to cell death .
Result of Action
The result of the action of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol is the death of the cells in which it is active . By inhibiting SDH, it disrupts the normal energy production processes in the cell, leading to cell death . This makes it effective as a fungicide, as it can kill the fungal cells it targets .
properties
IUPAC Name |
5-(difluoromethyl)-2-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h2,5,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIPKLIIXBPVCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562192 |
Source


|
| Record name | 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol | |
CAS RN |
129922-58-3 |
Source


|
| Record name | 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

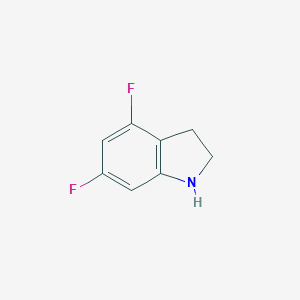


![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
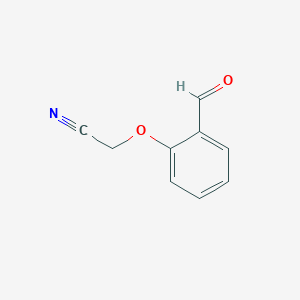

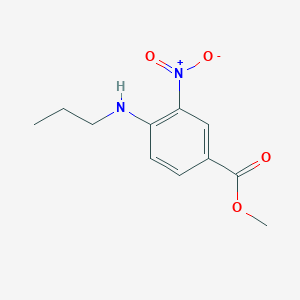
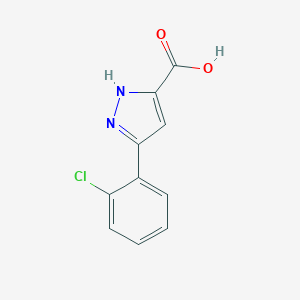
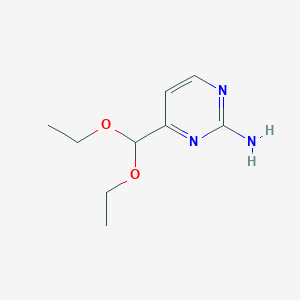
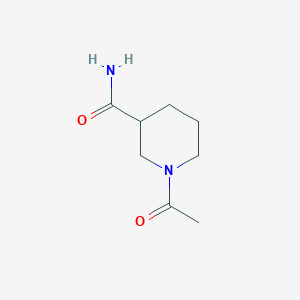
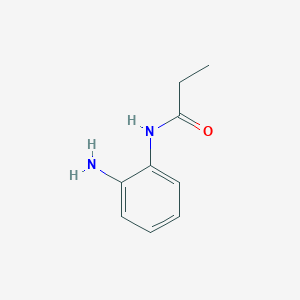

![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)